Cas no 866929-65-9 (benzyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate)

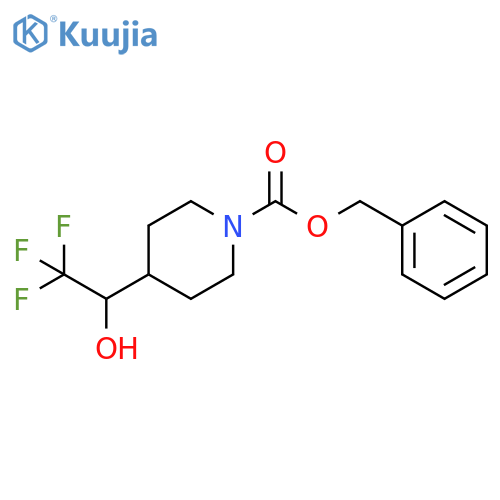

866929-65-9 structure

商品名:benzyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate

benzyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1-Piperidinecarboxylic acid, 4-(2,2,2-trifluoro-1-hydroxyethyl)-, phenylmethyl ester

- benzyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate

- 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylic acid benzyl ester

- SCHEMBL2425320

- EN300-12613081

- 866929-65-9

-

- インチ: 1S/C15H18F3NO3/c16-15(17,18)13(20)12-6-8-19(9-7-12)14(21)22-10-11-4-2-1-3-5-11/h1-5,12-13,20H,6-10H2

- InChIKey: SRKHMWGKDLNSKC-UHFFFAOYSA-N

- ほほえんだ: N1(C(OCC2=CC=CC=C2)=O)CCC(C(O)C(F)(F)F)CC1

計算された属性

- せいみつぶんしりょう: 317.12387792g/mol

- どういたいしつりょう: 317.12387792g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 362

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 49.8Ų

じっけんとくせい

- 密度みつど: 1.293±0.06 g/cm3(Predicted)

- ふってん: 416.0±45.0 °C(Predicted)

- 酸性度係数(pKa): 12.23±0.20(Predicted)

benzyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-12613081-1.0g |

benzyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate |

866929-65-9 | 1g |

$1214.0 | 2023-05-24 | ||

| Enamine | EN300-12613081-0.05g |

benzyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate |

866929-65-9 | 0.05g |

$1020.0 | 2023-05-24 | ||

| Enamine | EN300-12613081-10.0g |

benzyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate |

866929-65-9 | 10g |

$5221.0 | 2023-05-24 | ||

| Enamine | EN300-12613081-5.0g |

benzyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate |

866929-65-9 | 5g |

$3520.0 | 2023-05-24 | ||

| Enamine | EN300-12613081-0.25g |

benzyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate |

866929-65-9 | 0.25g |

$1117.0 | 2023-05-24 | ||

| Enamine | EN300-12613081-100mg |

benzyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate |

866929-65-9 | 100mg |

$1068.0 | 2023-10-02 | ||

| Enamine | EN300-12613081-50mg |

benzyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate |

866929-65-9 | 50mg |

$1020.0 | 2023-10-02 | ||

| Enamine | EN300-12613081-1000mg |

benzyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate |

866929-65-9 | 1000mg |

$1214.0 | 2023-10-02 | ||

| Enamine | EN300-12613081-2500mg |

benzyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate |

866929-65-9 | 2500mg |

$2379.0 | 2023-10-02 | ||

| Enamine | EN300-12613081-0.5g |

benzyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate |

866929-65-9 | 0.5g |

$1165.0 | 2023-05-24 |

benzyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate 関連文献

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

866929-65-9 (benzyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate) 関連製品

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量